molecular formula C14H10O3S B3099266 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one CAS No. 1353501-83-3

5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one

Cat. No.: B3099266
CAS No.: 1353501-83-3
M. Wt: 258.29
InChI Key: YLXSKPQIQDGHGM-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one is a high-purity chemical compound supplied for research and development purposes. This benzoxathiolone derivative is provided as a solid powder and is intended for use in scientific laboratories only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Compounds based on the benzoxathiole scaffold are of significant interest in medicinal chemistry and drug discovery. Related structures have been investigated as potential agonists for G-protein coupled receptors, such as GPR119, a target for metabolic diseases . The benzoxathiolone core serves as a versatile building block for synthesizing more complex molecules with potential biological activities. Researchers can utilize this compound as a key intermediate in developing novel therapeutic agents, leveraging its functional groups for further chemical modification. Its structure is characterized by spectroscopic methods (NMR, MS) to ensure identity and purity, supporting reliable and reproducible research outcomes.

Properties

IUPAC Name

5-hydroxy-7-(2-methylphenyl)-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c1-8-4-2-3-5-10(8)11-6-9(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSKPQIQDGHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-hydroxybenzenethiol with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Chemical Reactions Analysis

5-Hydroxy-7-(2-methylphenyl)-

Biological Activity

5-Hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one is a heterocyclic compound belonging to the benzoxathiol class. This compound has garnered attention for its diverse biological activities, which include antifungal, antibacterial, and potential anticancer properties. The following sections provide a detailed overview of its biological activity, including research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9O3SC_{10}H_{9}O_{3}S. The compound features a benzothiazole ring system, characterized by the presence of sulfur and oxygen atoms within its structure. This unique arrangement contributes to its chemical reactivity and biological properties.

Biological Activities

1. Antifungal Activity

Research indicates that compounds in the benzoxathiol class exhibit significant antifungal activity. For instance, studies have shown that this compound demonstrates potent antifungal effects against various strains of fungi, including Candida species.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans15 µg/mL
6-amino-5-hydroxy-1,3-benzoxathiol-2-oneCandida glabrata10 µg/mL
4-hydroxycoumarinAspergillus niger20 µg/mL

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar to its antifungal activity, it shows effectiveness against a range of bacterial strains.

Case Study: Antibacterial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values recorded at 12 µg/mL and 18 µg/mL respectively.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties as well. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µg/mL)
HeLa25
MCF-730

The biological activity of this compound is believed to stem from its ability to interact with key biological molecules. The compound may disrupt fungal cell membrane integrity or inhibit essential metabolic pathways in bacteria and cancer cells.

Research Findings

A comprehensive review of literature reveals various studies highlighting the pharmacological potential of this compound:

  • Antifungal Mechanism : Research indicates that the compound may inhibit ergosterol synthesis in fungi, leading to compromised cell membrane integrity.
  • Antibacterial Mechanism : The antibacterial effects are attributed to the inhibition of bacterial cell wall synthesis and disruption of protein synthesis.

Comparison with Similar Compounds

Substituent Position and Steric Effects

The 2-methylphenyl substituent distinguishes this compound from analogues like 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one (CAS 327078-57-9, C₁₄H₁₀O₃S, MW 258.29) . In contrast, para-substituted derivatives (e.g., 4-methyl, 4-nitro) exhibit reduced steric effects, allowing better alignment with active sites.

Electronic Effects of Substituents

  • 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one (C₁₃H₇NO₅S, MW 289.26) : The nitro group is strongly electron-withdrawing, increasing the compound's polarity and reactivity. This may enhance interactions with charged residues in enzyme pockets but reduce membrane permeability.
  • 5-Hydroxy-7-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzoxathiol-2-one (Compound 8c) : The tetrazolyl group introduces hydrogen-bonding capability, improving solubility and target affinity compared to hydrophobic methyl substituents.

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight LogP* Solubility (Polar Solvents)
Target Compound 2-methylphenyl C₁₄H₁₀O₃S ~258.29 ~2.8 Low
4-Methylphenyl Analogue 4-methylphenyl C₁₄H₁₀O₃S 258.29 2.6 Moderate
4-Nitrophenyl Analogue 4-nitrophenyl C₁₃H₇NO₅S 289.26 1.9 High
Tetrazolyl Derivative 4-tetrazolylphenyl C₁₃H₉N₃O₃S 299.30 1.5 Very High

*LogP values estimated based on substituent hydrophobicity.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one?

Methodological Answer: A scalable synthesis involves alkylation of 5-hydroxy-1,3-benzoxathiol-2-one with methyl iodide under basic conditions. Key steps include:

  • Reagents: Anhydrous K₂CO₃, acetone, methyl iodide (1:4 molar ratio of substrate to methyl iodide) .
  • Reaction Time: Overnight stirring at room temperature.
  • Workup: Filtration to remove solids, vacuum distillation, and recrystallization from methanol yields a purified product (mp 75.5–76.5 °C) .
  • Yield: ~67% after recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR: Critical for confirming substitution patterns (e.g., aromatic protons at δ 7.06 ppm in DMSO-d₆ for hydroxyl groups) .
  • IR Spectroscopy: Detects functional groups like C=O (stretching ~1750 cm⁻¹) and O–H (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS or HRMS) .

Q. What preliminary biological activities have been reported for benzoxathiol-2-one derivatives?

Methodological Answer: Benzoxathiol-2-one derivatives exhibit diverse bioactivities:

  • Anticancer: Derivatives inhibit melanoma (SKMEL-19) with IC₅₀ values <10 μM .
  • Antimicrobial: Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) shows activity against Propionibacterium acnes .
  • Anti-inflammatory: Structural analogs suppress COX-2 and TNF-α pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Substituent Modulation: Introducing electron-withdrawing groups (e.g., tetrazolyl) at the 7-position enhances anticancer activity .
  • Hydroxyl Group Protection: Methylation of the 5-OH group improves metabolic stability but reduces polarity, affecting bioavailability .
  • Hybrid Scaffolds: Combining benzoxathiol-2-one with benzofuran moieties (e.g., via [3,3]-sigmatropic rearrangements) broadens bioactivity .

Q. How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial) be resolved?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., SKMEL-19 for melanoma) and microbial strains (e.g., P. acnes).
  • Structural Analysis: Compare substituent effects; antimicrobial activity in tioxolone correlates with the 6-OH group, while anticancer activity requires 7-aryl substitutions .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Purification Issues: Sublimation at 110 °C/0.1 mmHg reduces yields; optimize via gradient recrystallization (MeOH/water) .
  • Byproduct Formation: Monitor alkylation intermediates using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What mechanistic insights exist for the anticancer activity of benzoxathiol-2-one derivatives?

Methodological Answer:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage in SKMEL-19 cells .
  • Reactive Oxygen Species (ROS): Derivatives increase intracellular ROS, triggering mitochondrial dysfunction .

Q. How can computational modeling (e.g., DFT, molecular docking) predict bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry for docking (e.g., Gaussian 09 with B3LYP/6-31G**) .
  • Target Prediction: Dock derivatives into COX-2 or Bcl-2 binding pockets using AutoDock Vina .

Q. What stability issues arise under physiological conditions, and how are they addressed?

Methodological Answer:

  • pH Sensitivity: The 5-OH group undergoes rapid oxidation at pH >7; stabilize via prodrug strategies (e.g., acetyl protection) .
  • Thermal Decomposition: Derivatives with tetrazolyl groups decompose above 250 °C; avoid high-temperature storage .

Q. How do benzoxathiol-2-one derivatives compare to structurally related compounds (e.g., benzothiazoles)?

Methodological Answer:

  • Bioactivity: Benzoxathiol-2-ones show broader anticancer activity than benzothiazoles (e.g., riluzole) but lower CNS penetration .
  • Synthetic Complexity: Benzoxathiol-2-ones require fewer steps than benzofuran hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one
Reactant of Route 2
5-hydroxy-7-(2-methylphenyl)-2H-1,3-benzoxathiol-2-one

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